4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline ring, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline ring followed by the construction of the pyrazole ring and the attachment of the butanoic acid moiety.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Vilsmeier-Haack reaction, which involves the reaction of aniline derivatives with formylating agents like DMF and POCl3.
Construction of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazole-quinoline intermediate with a butanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline or pyrazole derivatives
Substitution: Amino or thioquinoline derivatives
Scientific Research Applications
4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: These compounds share the quinoline core and have similar biological activities.
2-chloroquinoline-3-carbaldehyde derivatives: These compounds also feature the quinoline ring and are used in similar applications.
Uniqueness
4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of the quinoline and pyrazole rings with a butanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[3-(2-chloroquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-6-8-15(9-7-14)19-13-20(27(26-19)21(28)10-11-22(29)30)17-12-16-4-2-3-5-18(16)25-23(17)24/h2-9,12,20H,10-11,13H2,1H3,(H,29,30) |
InChI Key |
GLZGQAMTTTWYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O |
Origin of Product |
United States |
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